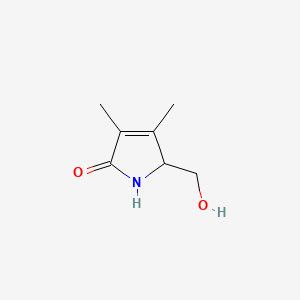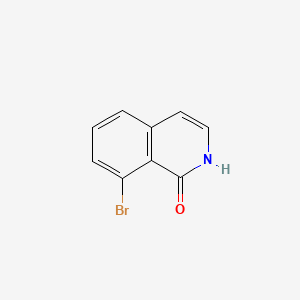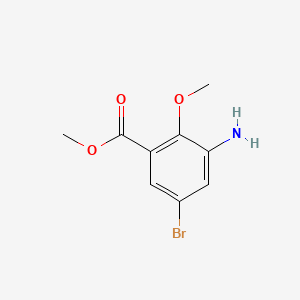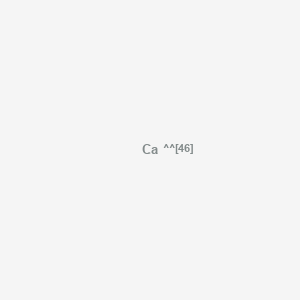
Calcium-46
概述
描述
Calcium-46 is a stable isotope of calcium with an atomic number of 20 and a mass number of 46. It is one of the less abundant isotopes of calcium, constituting about 0.004% of natural calcium . This compound is notable for its stability and its role in various scientific research applications, particularly in the fields of geology, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: Calcium-46 can be produced through the neutron activation of calcium-45 or by the separation of isotopes using mass spectrometry techniques . The process involves irradiating calcium-45 with neutrons, which converts it into this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity calcium sources and advanced separation techniques such as thermal ionization mass spectrometry (TIMS) and accelerator mass spectrometry (AMS) . These methods ensure the precise separation and enrichment of this compound from other isotopes.
化学反应分析
Types of Reactions: Calcium-46, like other calcium isotopes, undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form calcium oxide (CaO).
Reduction: Can be reduced from calcium compounds to elemental calcium.
Substitution: Participates in substitution reactions with halogens to form calcium halides (e.g., calcium chloride, calcium fluoride).
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Often involves reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Reacts with halogens like chlorine, fluorine, bromine, and iodine under controlled conditions.
Major Products:
Oxidation: Calcium oxide (CaO)
Reduction: Elemental calcium (Ca)
Substitution: Calcium halides (e.g., calcium chloride (CaCl2), calcium fluoride (CaF2))
科学研究应用
Calcium-46 has a wide range of applications in scientific research:
作用机制
Calcium-46 exerts its effects primarily through its role as a calcium ion (Ca2+). In biological systems, calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and bone formation . This compound, being a stable isotope, does not undergo radioactive decay and thus serves as a reliable tracer in metabolic studies .
相似化合物的比较
Calcium-40: The most abundant
属性
IUPAC Name |
calcium-46 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca/i1+6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPRJOBELJOOCE-LZFNBGRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[46Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.95369 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-77-6 | |
| Record name | Calcium, isotope of mass 46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

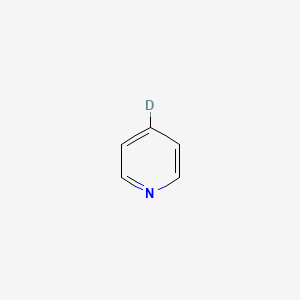
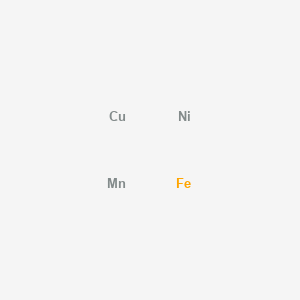

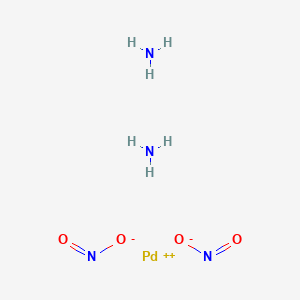

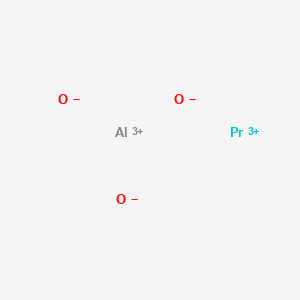
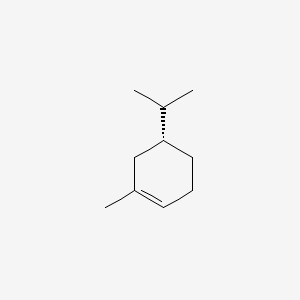
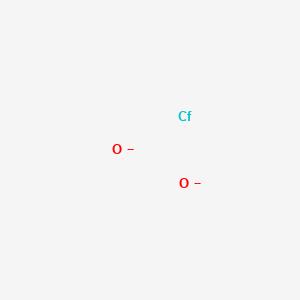
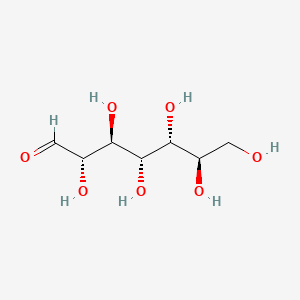
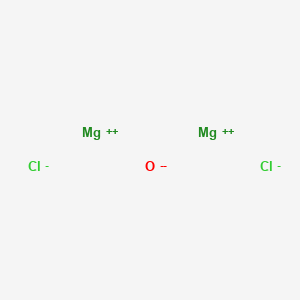
![(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B576776.png)
